molecular formula C15H21NO B2921361 [(3Ar,6aR)-2-benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl]methanol CAS No. 874949-52-7

[(3Ar,6aR)-2-benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl]methanol

Katalognummer: B2921361
CAS-Nummer: 874949-52-7
Molekulargewicht: 231.339
InChI-Schlüssel: HUMHLGKGPBRHRM-LSDHHAIUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a bicyclic secondary alcohol featuring a cyclopenta[c]pyrrolidine core substituted with a benzyl group at position 2 and a hydroxymethyl group at position 3a. The stereochemistry (3aR,6aR) is critical for its spatial orientation, influencing interactions with biological targets.

Eigenschaften

IUPAC Name

[(3aR,6aR)-2-benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c17-12-15-8-4-7-14(15)10-16(11-15)9-13-5-2-1-3-6-13/h1-3,5-6,14,17H,4,7-12H2/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMHLGKGPBRHRM-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2(C1)CO)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CN(C[C@]2(C1)CO)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound [(3Ar,6aR)-2-benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl]methanol is a bicyclic derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C19H24N2O
  • Molecular Weight : 296.41 g/mol
  • CAS Number : 1357353-10-6

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antagonism of Retinol-Binding Protein 4 (RBP4) :
    • The compound has been shown to act as an antagonist of RBP4, which plays a critical role in lipid metabolism and insulin sensitivity. In vivo studies demonstrated that it could significantly lower serum RBP4 levels by over 85% through enhanced glomerular excretion of uncomplexed protein .
  • Neuroprotective Effects :
    • Preliminary studies suggest potential neuroprotective effects against oxidative stress and neuroinflammation. This is particularly relevant in the context of neurodegenerative diseases where RBP4 modulation may contribute to cellular protection mechanisms.
  • Antidiabetic Properties :
    • The compound's ability to reduce RBP4 levels correlates with improved insulin sensitivity and glucose metabolism in animal models. This suggests its potential application in diabetes treatment .

The mechanism through which [(3Ar,6aR)-2-benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl]methanol exerts its effects primarily involves:

  • Binding Affinity to RBP4 : The compound alters the conformation of RBP4, inhibiting its interaction with transthyretin (TTR), which is crucial for the transport of retinol. This disruption leads to decreased levels of circulating RBP4 .

Case Studies

Several studies have documented the biological activity of this compound:

  • Study on RBP4 Antagonism :
    • In a rodent model, administration of the compound resulted in a significant decrease in RBP4 levels after both acute and chronic dosing regimens. The study highlighted that the compound maintained structural integrity and stability during metabolic processing .
  • Neuroprotective Assessment :
    • A recent investigation assessed the neuroprotective properties in vitro using neuronal cell lines exposed to oxidative stress. Results indicated that treatment with the compound led to reduced cell death and inflammation markers compared to control groups .

Data Table: Summary of Biological Activities

ActivityMechanismStudy Reference
RBP4 AntagonismInhibition of TTR interaction
NeuroprotectionReduction in oxidative stress
Antidiabetic EffectsImproved insulin sensitivity

Vergleich Mit ähnlichen Verbindungen

Structural Analog: ((3aS,6aR)-Hexahydrocyclopenta[b]pyrrol-3a(1H)-yl)methanol

Key Differences :

  • Ring Fusion: The cyclopenta[b]pyrrolidine system (vs.
  • Substituents : Lacks the benzyl group, reducing aromaticity and lipophilicity.
  • Physicochemical Properties: Molecular Formula: C₈H₁₅NO (MW: 141.21 g/mol) vs. the target compound’s higher MW due to the benzyl group. LogP: Likely lower due to absence of benzyl, impacting membrane permeability.

Biological Implications : The simpler structure may reduce off-target interactions but limit potency in CNS applications compared to the benzyl-containing analog .

Structural Analog: 4-{3-[(3aR,6aR)-trans-Hexahydrocyclopenta[c]pyrrol-2(1H)-yl]propoxy}benzamide

Key Differences :

  • Substituents : Features a propoxy-linked benzamide group (vs. direct benzyl and hydroxymethyl).
  • Stereochemistry : Shares the (3aR,6aR) configuration, suggesting similar metabolic stability.

Therapeutic Relevance : This analog is patented for cognitive and behavioral disorders, highlighting the cyclopenta[c]pyrrolidine core’s relevance in neuropharmacology .

Antimicrobial Heterocycles from Pyrazole Derivatives

Context: describes bis-pyridine and thienopyridine derivatives with antimicrobial activity. While structurally distinct, these compounds share:

  • Bioactivity : Substituted aromatic groups (e.g., furyl, chlorophenyl) enhance antimicrobial efficacy, suggesting the benzyl group in the target compound may confer similar advantages .

Comparative Data Table

Property/Compound Target Compound ((3aS,6aR)-Hexahydrocyclopenta[b]pyrrol-3a-yl)methanol 4-{3-[(3aR,6aR)-trans-Hexahydrocyclopenta[c]pyrrol-2-yl]propoxy}benzamide
Core Structure Cyclopenta[c]pyrrolidine Cyclopenta[b]pyrrolidine Cyclopenta[c]pyrrolidine
Key Substituents 2-Benzyl, 3a-hydroxymethyl 3a-Hydroxymethyl 2-Propoxy-benzamide
Molecular Weight ~239.3 g/mol (estimated) 141.21 g/mol ~345.4 g/mol (estimated)
logP (Predicted) Higher (benzyl increases lipophilicity) Lower Moderate (amide reduces lipophilicity)
Therapeutic Indication Potential CNS/antimicrobial Undisclosed Cognitive/behavioral disorders
Stereochemical Sensitivity Critical (3aR,6aR) Critical (3aS,6aR) Critical (3aR,6aR)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.